Cyazofamid's fungicidal activity stems from its specific inhibition of the mitochondrial electron transport chain.
The fungicide binds to the Qi site (the ubiquinone-reducing site) of cytochrome bc1 in Complex III. This action blocks the reduction of ubiquinone, disrupts electron flow, and inhibits cellular energy (ATP) synthesis, leading to cell death in target pathogens [1] [2] [3].
The diagram below illustrates the molecular mechanism and the experimental approach used to characterize the function of a key regulatory protein, FgDML1, in the fungus Fusarium graminearum.
Research framework linking this compound's target to gene function analysis.
A 2025 study characterized the mitochondrial protein FgDML1 in Fusarium graminearum, providing deeper insights into this compound's action and resistance mechanisms [1].
This compound has been evaluated extensively in both laboratory and field settings, leading to the establishment of legal residue limits (tolerances) on various food commodities.
| Commodity Group / Example | Tolerance (ppm) |
|---|---|
| Herb subgroup 19A | 90 [4] |
| Leafy greens subgroup 4-16A | 10 [4] |
| Brassica, leafy greens, subgroup 4-16B | 15 [4] |
| Bulb vegetables, group 3-07 | 2.0 [4] |
| Vegetable, fruiting, group 8-10 | 0.9 [4] |
| Grape (regional registration) | 1.5 [4] |
| Hop dried cones | 10.0 [4] |
| Carrot, roots | 0.09 [4] |
| Vegetable, tuberous and corm, subgroup 1C | 0.02 [4] |
The U.S. Environmental Protection Agency has established tolerances for residues of this compound and its metabolites on various crops to ensure food safety. The latest final rule, effective December 5, 2024, established new tolerances for several bean and pea commodities [5].
Advanced techniques are being applied to fungicide research, which could be relevant for the development and optimization of compounds like this compound.
Cyazofamid is a fungicide that specifically targets the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain [1] [2]. Here is a visual summary of its mechanism:
This compound mechanism of action
This binding action blocks the re-oxidation of ubiquinol at the Qi site, preventing the transfer of electrons through Complex III and halting the proton gradient needed for ATP synthesis [1] [3] [2]. The fungicide exhibits high selectivity for oomycete pathogens, showing potent inhibition of Complex III in Pythium spinosum but much weaker effects on enzymes from fungi, yeast, rats, or plants [2].
The table below compares the inhibitory kinetics of this compound with antimycin, another Qi site inhibitor.
| Inhibitor | Inhibition Type | Ki Value | Inhibition Model vs. Cytochrome c | Inhibition Model vs. DBH2 |
|---|---|---|---|---|
| This compound | Classical Inhibitor [4] | 12.90 ± 0.91 μM [4] | Non-competitive [4] | Competitive [4] |
| Antimycin | Slow Tight-Binding Inhibitor [4] | 0.033 ± 0.00027 nM [4] | Non-competitive [4] | Competitive [4] |
This compound acts as a classical, non-competitive inhibitor with respect to cytochrome c, but binds competitively against the substrate DBH₂, confirming its action at the quinone reduction site [4]. Its potency is significantly lower than antimycin due to differences in molecular interactions; antimycin forms a more extensive hydrogen-bonding network within the Qi pocket [4].
Research indicates that specific mutations in the cytochrome b gene can confer resistance to this compound.
| Pathogen | Amino Acid Change | Nucleotide Change | Associated Resistance |
|---|---|---|---|
| Plasmopara viticola [5] | L201S | Not specified | This compound |
| Plasmopara viticola [5] | E203-DE-V204 (Insertion) | Not specified | This compound |
| Plasmopara viticola [5] | E203-VE-V204 (Insertion) | Not specified | This compound |
The L201S point mutation and insertions around position E203 in cytochrome b are associated with reduced sensitivity in field populations [5]. Molecular docking suggests this compound forms a single hydrogen bond with Asp228 in the Qi site, and while it does not require a significant conformational change to bind, alterations in the Qi site protein conformation can affect its efficacy [4] [6].
This protocol measures the effect of this compound on the cytochrome bc1 complex activity [4].
This method assesses the impact on whole-cell respiration [2].
The table below summarizes the key comparative information found in the search results.
| Characteristic | This compound | Metabolite CCIM |
|---|---|---|
| Acute Toxicity | Lower acute toxicity [1] | Higher acute toxicity [1] |
| Absorption | Less easily absorbed [2] | More easily absorbed [2] |
| Toxicity in Rats | High renal toxicity in male rats from subchronic tests [2] | More toxic to rats [2] |
| Primary Concern | - | Higher dietary risk due to greater absorption and toxicity [2] |
| Mode of Action | Inhibits mitochondrial respiration by blocking electron transfer at the Qi site of complex III (cytochrome bc₁ complex) [2] [3] | Information not available in search results |
The search results provide insights into the metabolism of this compound, which leads to the formation of CCIM and other metabolites.
The following diagram illustrates this microbial metabolic pathway based on the identified compounds.
Diagram of the microbial metabolism pathway of this compound by *Cunninghamella elegans [3].*
The search results detail robust methodologies for extracting and quantifying this compound and CCIM in various samples, which is fundamental for toxicity and dissipation studies.
The workflow for this analytical protocol is summarized in the diagram below.
Generalized workflow for the analysis of this compound and CCIM residues in crop and soil samples [2] [4].
The transformation of this compound into the more toxic and absorbable CCIM has direct consequences for dietary risk assessment.
A recent study specifically identified and characterized an isomeric impurity in the fungicide this compound [1]. The key details of this impurity are as follows:
| Feature | Description |
|---|---|
| Chemical Name | 5-chloro-2-cyano-N,N-dimethyl-4-p-tolylimidazole-1-sulfonamide [1] |
| Structural Relationship | Isomer of this compound (positional isomer) [1] |
| Key Structural Difference | The N,N-dimethylsulfonamide group is attached to the nitrogen of the imidazole ring adjacent to the chloride group, whereas in the active ingredient, it is attached to the nitrogen adjacent to the p-tolyl group [1]. |
| Formation | Formed as a by-product during the synthesis of this compound, specifically during the reaction of the intermediate imidazole with N,N-dimethylsulfamoyl chloride [1]. |
The researchers employed a multi-technique analytical approach to conclusively identify the impurity.
The following techniques were used to determine the precise molecular structure of the impurity [1]:
| Technique | Application & Key Outcomes |
|---|---|
| Liquid Chromatography/High-Resolution Mass Spectrometry (LC/HRMS) | Determined the exact mass and elemental composition of the impurity. |
| Tandem Mass Spectrometry (MS/MS) | Provided fragmentation patterns to infer structural motifs and confirm the molecular formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidated the molecular backbone, connectivity of atoms, and the spatial environment of nuclei (e.g., confirming the position of the sulfonamide group on the imidazole ring). |
| Single Crystal X-Ray Diffraction (XRD) | Provided definitive, three-dimensional atomic-level confirmation of the molecular structure and the position of the sulfonamide group relative to the chloride on the imidazole ring. |
The following diagram illustrates the logical workflow from discovery to confirmation, integrating the techniques described above:
This workflow demonstrates a standard yet powerful approach for identifying unknown impurities, moving from detection and isolation to definitive structural confirmation.
The following table summarizes the key experimental findings from the research:
| Aspect | Finding | Experimental Details |
|---|---|---|
| Primary Metabolite | CCHS: 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide [1] | Formed via oxidation of the 4-methyl group on the phenyl ring to a hydroxymethyl group [1]. |
| Responsible CYP Isoforms | CYP2B6, CYP2C9, and CYP2C19 [1] | Incubations with 10 different cDNA-expressed human recombinant P450s (rCYPs); only these three produced CCHS. |
| Relative Contribution of rCYPs | CYP2B6: 27.4% CYP2C9: 66.1% CYP2C19: 6.5% [2] | Calculated from the formation of CCHS in the incubation study. | | Molecular Docking Correlation | Metabolic reactivity (2B6 > 2C19 > 2C9) correlated with the distance between the heme iron of the CYP and the hydroxylated carbon of this compound [1]. | Crystal structure of this compound was docked with CYP structures (2B6, 2C9, 2C19, 3A4) from the Protein Data Bank. |
For researchers looking to replicate or build upon these studies, here are the key methodologies used in the original research.
The following protocol was used to identify the metabolite and the responsible CYP isoforms [1]:
The study provided a mechanistic explanation for the observed metabolic reactivities through these steps [1]:
The diagram below outlines the primary Phase I metabolic pathway of this compound as identified in the studies.
This pathway shows the core Phase I metabolism, where CCHS is the direct product of human liver microsomes, while CHCN and CCBA are fungal metabolites that illustrate potential subsequent degradation [1] [3].
Cyazofamid is a sulfonamide-based fungicide widely used in viticulture for controlling downy mildew and other fungal diseases that threaten grape production worldwide. With China being the third largest grape producer globally with 785 kha of vineyards, the responsible use of fungicides like this compound is crucial for maintaining both yield and food safety. This compound's primary metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), requires simultaneous monitoring as it demonstrates higher acute toxicity than the parent compound. The QuEChERS approach has revolutionized pesticide residue analysis by providing a streamlined methodology that combines efficiency with robustness. These application notes present a validated HPLC-UV method for determining this compound and CCIM residues in grapes, incorporating dissipation kinetics and dietary risk assessment to provide comprehensive analytical protocols for researchers and regulatory agencies.
The extensive use of fungicides in modern viticulture necessitates reliable monitoring methods to ensure compliance with maximum residue limits and protect consumer health. While this compound exhibits relatively low toxicity to humans and the environment, its potential for residue accumulation and the greater toxicity of its metabolite CCIM underscore the importance of accurate residue monitoring. Previous studies have documented this compound's unique mode of action inhibiting the Qi site of cytochrome bc1 enzyme complex III in the mitochondrial respiratory chain, affecting all growth stages of oomycetes. The method detailed herein addresses the need for a cost-effective analytical approach that can be implemented in routine laboratory settings without compromising data quality, filling a critical gap between sophisticated LC-MS methods and practical monitoring needs.
The optimized analytical approach integrates modified QuEChERS extraction with HPLC-UV determination to provide accurate, sensitive, and reproducible quantification of this compound and its metabolite CCIM in grape matrices. This methodology was specifically developed to overcome challenges associated with the complex grape matrix while maintaining analytical robustness and practical efficiency. The method validation covers all critical parameters including accuracy, precision, linearity, and sensitivity according to established analytical guidelines, ensuring reliability for both research and regulatory applications.
The methodological framework incorporates not only residue determination but also dissipation kinetics and dietary risk assessment, providing a comprehensive approach to fungicide monitoring. The dissipation study follows first-order kinetics with half-lives calculated for both parent compound and metabolite, while the risk assessment employs probability models to evaluate chronic exposure risks across different demographic groups. This integrated approach transforms simple residue data into meaningful safety information, supporting evidence-based decision-making in food safety management.
Table 1: Required Materials and Specifications for QuEChERS-HPLC-UV Analysis
| Material Type | Specific Requirements | Purpose | Quality Control |
|---|---|---|---|
| Reference Standards | This compound (≥98.7%), CCIM (≥95%) | Quantification | Store at 4°C in dark; prepare fresh solutions every 3 months |
| Extraction Solvents | HPLC-grade acetonitrile, methanol | Sample extraction | Low UV absorbance; particle-free |
| Salts for Partitioning | Anhydrous MgSO₄, NaCl | Phase separation | Bake at 110°C for 8 hours before use |
| d-SPE Sorbents | PSA, C18 | Matrix cleanup | Store in desiccator; check for degradation |
Sample Homogenization: Fresh grape samples should be thoroughly homogenized using a high-speed blender to ensure representative sampling. Entire grape clusters including skins should be processed to account for potential inhomogeneous distribution of fungicide residues [1].
Weighing and Hydration: Precisely weigh 10.0 ± 0.05 g of homogenized grape sample into a 50 mL centrifuge tube. For dried grape samples, add 10 mL of ultrapure water to rehydrate and allow equilibrium for 30 minutes before extraction [1] [4].
Solvent Extraction: Add 10 mL of HPLC-grade acetonitrile to the sample tube. The 1:1 sample-to-solvent ratio provides optimal extraction efficiency while maintaining practical handling volumes. Internal standards may be added at this stage if quantification precision is critical [1] [4].
Shaking and Partitioning: Vigorously shake the mixture for 1 minute using a vortex mixer or mechanical shaker. Add extraction salts typically 4 g MgSO₄ and 1 g NaCl, though specific formulations may vary based on the QuEChERS kit used. Immediately shake for an additional minute to prevent salt clumping and ensure complete phase separation [4].
Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5 minutes to achieve complete phase separation. The organic (acetonitrile) layer will form the upper phase, while the aqueous phase and matrix debris will separate into the lower phases [1] [4].
d-SPE Cleanup: Transfer 1-2 mL of the upper acetonitrile layer to a dispersive solid-phase extraction tube containing 150 mg MgSO₄ and 25 mg PSA. The PSA sorbent effectively removes various polar interferents including organic acids, sugars, and pigments common in grape matrices [1] [4].
Additional Cleanup for Pigmented Varieties: For highly pigmented grape varieties (e.g., Concord, Ruby), additional cleanup with 25 mg C18 sorbent is recommended to remove non-polar interferents such as anthocyanins [3].
Post-Cleanup Processing: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥4000 rpm for 2 minutes. Carefully transfer the purified extract to an HPLC vial for analysis. If necessary, the extract can be concentrated under a gentle nitrogen stream or diluted with mobile phase to match the calibration range [1].
The following workflow diagram illustrates the complete sample preparation process:
The HPLC-UV analysis employs a conventional high-performance liquid chromatography system equipped with a UV detector for compound identification and quantification. While the original research utilized an HPLC-UV system, adaptation to UHPLC systems is possible with appropriate parameter adjustments to enhance resolution and reduce analysis time [1] [5].
Table 2: Optimal HPLC-UV Conditions for this compound and CCIM Separation
| Parameter | Recommended Conditions | Alternative Options |
|---|---|---|
| Column | C18 reversed-phase (50 mm × 2.1 mm, 3.0 μm) | C18 (150 mm × 4.6 mm, 5 μm) for conventional HPLC |
| Mobile Phase | Methanol:0.1% formic acid in water (65:35, v/v) | Acetonitrile:water (70:30, v/v) for different selectivity |
| Flow Rate | 0.3 mL/min | 1.0 mL/min for conventional HPLC columns |
| Column Temperature | 30°C | 25-40°C depending on column specifications |
| Injection Volume | 5 μL | 1-10 μL based on detection sensitivity needs |
| Detection Wavelength | 220 nm (this compound) / 254 nm (CCIM) | 210-280 nm based on analyte absorbance maxima |
| Run Time | 10-15 minutes | Variable based on matrix complexity |
Selectivity optimization begins with screening various C18 columns and mobile phase compositions to achieve baseline separation of this compound, CCIM, and potential matrix interferents. The addition of 0.1% formic acid to the aqueous mobile phase component enhances peak shape and improves ionization efficiency, though this is more critical for MS detection. For complex grape matrices, gradient elution may be employed instead of isocratic conditions: starting with 40% methanol and increasing to 90% over 8 minutes, then holding for 2 minutes before re-equilibration [5] [6].
System performance optimization should follow a structured approach considering retention (k), efficiency (N), and selectivity (α). The van Deemter equation can guide optimal flow rates, while kinetic plot methodologies assist in balancing analysis time and resolution. For this compound and CCIM, which have moderate hydrophobicity, methanol-water systems generally provide better selectivity than acetonitrile-water, though the latter may yield lower backpressures. Column temperature optimization between 25-40°C can significantly impact separation efficiency and analysis time [5] [6].
Method validation according to international guidelines (e.g., SANTE/11312/2021) confirms the analytical procedure's reliability for regulatory purposes. The validation encompasses specificity, linearity, accuracy, precision, and sensitivity parameters assessed through analysis of spiked blank matrix samples at multiple concentration levels [1] [3].
Table 3: Method Validation Parameters for this compound and CCIM in Grapes
| Validation Parameter | This compound | CCIM | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (mg/kg) | 0.05-5.0 | 0.05-5.0 | R² ≥ 0.990 |
| Average Recovery (%) | 92-98 | 99-104 | 70-120% |
| Repeatability (RSD%) | 2.4-10.5 | 1.3-4.0 | ≤20% |
| LOQ (mg/kg) | 0.05 | 0.05 | S/N ≥ 10 |
| LOD (mg/kg) | 0.002-0.004 | 0.002-0.004 | S/N ≥ 3 |
The accuracy of the method, expressed as percentage recovery, was determined by analyzing blank grape samples fortified with this compound and CCIM at three concentration levels (0.05, 0.10, and 0.50 mg/kg). The recovery rates for this compound ranged from 92% to 98%, while CCIM exhibited slightly higher recoveries of 99% to 104%. These values fall within the acceptable range of 70-120% specified by regulatory guidelines for pesticide residue analysis [1] [7].
Method precision was evaluated through both repeatability and intermediate precision studies. Repeatability (intra-day precision) showed relative standard deviations (RSDs) of 2.4-10.5% for this compound and 1.3-4.0% for CCIM across the validated concentration range. Intermediate precision (inter-day precision) conducted over three consecutive days demonstrated RSDs below 15% for both analytes, confirming the method's robustness under normal laboratory variations [1].
The dissipation kinetics of this compound in grapes follows first-order kinetics, with half-lives ranging from 4.3 to 7.8 days depending on application rate, climatic conditions, and grape variety. The relatively moderate persistence allows for effective disease control while minimizing prolonged residue accumulation. The metabolite CCIM appears rapidly after application, with maximum concentrations typically observed within 3-5 days post-application [1].
Table 4: Residue Dissipation and Dietary Risk Assessment of this compound in Grapes
| Parameter | This compound | CCIM | Comments |
|---|---|---|---|
| Half-life (days) | 4.3-7.8 | Not specified | Varies by geography and application timing |
| Final Residue (mg/kg) | <0.05-0.31 | <0.05-0.47 | At pre-harvest interval of 10-14 days |
| Maximum Residue Limit (mg/kg) | 1.0 (grape) | Included in parent | According to Chinese GB 2763-2016 |
| Chronic Risk (%ARfD) | 0.021-1.714% | Included in parent | Lower than pyraclostrobin (0.112-189.617%) |
| Acute Risk (%ADI) | <100% | Included in parent | Demonstrates negligible acute risk |
The chronic dietary risk assessment for this compound residues in grapes calculated using probability models demonstrated risk values of 0.021-1.714% of the acceptable daily intake, significantly below the level of concern. These values indicate negligible long-term health risks to consumers, with this compound posing substantially lower risk compared to other fungicides such as pyraclostrobin, which showed risk values up to 189.617% in the same study [1].
The QuEChERS-HPLC-UV method presented herein provides a reliable, cost-effective solution for simultaneous determination of this compound and its metabolite CCIM in grapes. The validated approach demonstrates excellent accuracy, precision, and sensitivity with LOQs of 0.05 mg/kg for both analytes, adequate for monitoring compliance with established MRLs. The methodology balances analytical performance with practical considerations, making it accessible for routine laboratory testing while generating data suitable for regulatory decision-making.
The integrated residue decline study and dietary risk assessment complement the analytical data by providing essential context for food safety evaluations. The findings confirm that when this compound is applied according to recommended guidelines, with a pre-harvest interval of 10-14 days, resulting residue levels pose negligible risks to consumer health across all demographic groups. This comprehensive approach to fungicide analysis—encompassing method development, validation, and risk assessment—serves as a valuable template for researchers and regulatory agencies engaged in ensuring food safety while supporting sustainable agricultural practices.
Cyazofamid is a fungicide widely used in agriculture to control fungal diseases in crops. Its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), is often monitored alongside the parent compound to ensure food safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and selective quantification of this compound and CCIM in complex crop matrices.
The protocol involves sample extraction using the QuEChERS method, cleanup with dispersive solid-phase extraction (d-SPE), and analysis via LC-MS/MS. Key performance parameters include high recovery rates, low limits of quantification (LOQs), and minimal matrix effects.
Validation data for this compound and CCIM in crop samples are summarized below:
Table 1: Method Validation Parameters for this compound and CCIM in Crop Samples
| Parameter | This compound | CCIM |
|---|---|---|
| LOQ | 0.01–2 ng/g | 0.01–5 ng/g |
| Recovery (%) | 79.6–114.9 | 75.1–99.1 |
| Matrix Effect (%) | Crop-dependent (e.g., -20 to +20) | Crop-dependent (e.g., -15 to +25) |
| Linearity (R²) | ≥0.999 | ≥0.999 |
Data compiled from [1] [3] [4].
The analytical workflow for determining this compound and CCIM in crops is summarized below:
Figure 1: Workflow for LC-MS/MS determination of this compound and CCIM in crops.
This protocol provides a robust, sensitive, and reproducible approach for quantifying this compound and CCIM in crop samples. Its applicability to diverse matrices and compliance with regulatory standards make it ideal for routine monitoring and risk assessment.
This compound is a sulfonamide-based fungicide widely used in agriculture to control oomycete pathogens such as downy mildew and late blight in various crops. This fungicide exhibits its activity through inhibition of mitochondrial respiration in the pathogenic fungi, making it particularly effective against diseases that can devastate crops like potatoes, tomatoes, and cucurbits. The chemical identity of this compound is 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide, and it degrades to form several metabolites, with the most significant being 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), which is monitored in residue studies due to its potential toxicological relevance [1].
The regulatory landscape for this compound residues has evolved significantly, with various international agencies establishing maximum residue limits (MRLs) for different crop commodities. The European Food Safety Authority (EFSA) has conducted extensive reviews of this compound, identifying data requirements and confirming the validity of existing MRLs for potatoes, tomatoes, and cucurbits after assessing confirmatory data on storage stability [2]. Similarly, the U.S. Environmental Protection Agency (EPA) has established tolerances for this compound residues in multiple crops, including those in the cucurbit family [3]. These regulatory frameworks ensure that agricultural practices employing this compound yield food products that are safe for human consumption while effectively controlling pathogenic fungi.
The determination of this compound and its metabolite CCIM in crop matrices requires sophisticated sample preparation techniques to achieve accurate and reproducible results. The extraction process typically begins with homogenizing the sample material, followed by solvent extraction using acetonitrile/water mixtures. A critical step in this process is the salting-out effect, achieved by adding salts such as sodium chloride (NaCl) and magnesium sulfate (MgSO₄) to separate the organic and aqueous phases, thereby partitioning the target analytes into the acetonitrile layer [4] [1]. This approach has been validated across multiple crop matrices, including high-water content commodities like tomatoes and cucurbits, as well as high-starch content commodities like potatoes.
For complex matrices, cleanup procedures are essential to remove co-extracted interferents that could affect the analytical determination. Recent methodological advances have introduced magnetic zirconia nanoparticles (MZNPs) as highly efficient cleanup agents. Studies have demonstrated that MZNPs outperform traditional materials such as primary secondary amine (PSA) and zirconia-coated silica (Z-Sep) in removing coextractives from crop samples [4]. The MZNPs are synthesized through a one-step hydrothermal process and provide superior cleanup efficiency, which is particularly beneficial when analyzing this compound and CCIM at low residue levels. Alternative methods utilize Florisil column chromatography with ethyl acetate and n-hexane mixtures (30:70, v/v) for sample purification, which has shown satisfactory results across various crop types [5].
The quantitative analysis of this compound and CCIM residues is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The typical chromatographic conditions employ a reversed-phase C18 column (e.g., Athena C18-WP, 50 mm × 2.1 mm i.d., 3.0 μm particle size) maintained at 30°C. The mobile phase commonly consists of methanol and 0.1% formic acid in water (65:35, v/v) in isocratic elution mode, with a flow rate of 0.3 mL/min and an injection volume of 5 μL [1]. For mass spectrometric detection, electrospray ionization (ESI) in positive mode is utilized with nitrogen as the nebulizer gas, typically set at a flow rate of 8.00 L/min and temperature of 350°C [1].
Table 1: Method Validation Parameters for this compound and CCIM Analysis in Various Matrices
| Parameter | This compound Performance | CCIM Performance | Reference |
|---|---|---|---|
| Linearity Range | 0.001–1 mg/L | 0.001–1 mg/L | [4] |
| Linearity (r) | >0.999 | >0.999 | [4] |
| Recovery Range | 79.6–95.7% | 77–99% | [4] [6] |
| RSD | <9.6% | <10% | [4] [5] |
| LOQ | 0.01 mg/kg | 0.01 mg/kg | [6] [4] |
| Matrix Effects | Compensated with matrix-matched standards | Compensated with matrix-matched standards | [1] |
Method validation according to international standards has demonstrated that the analytical methods for this compound and CCIM provide excellent accuracy and precision. The recovery rates for this compound across different crops (turnip, onion, romaine lettuce, rice) ranged from 79% to 98.5%, while CCIM recoveries ranged from 77% to 99%, all within the acceptable criteria established by regulatory bodies [6] [4] [5]. The limits of quantitation (LOQ) for both compounds are typically established at 0.01 mg/kg, which is sufficient for monitoring residues at levels relevant to established MRLs [6].
The dissipation behavior of this compound in agricultural crops follows first-order kinetics, characterized by a gradual decline in residue concentrations over time. The half-life values for this compound vary depending on the crop type and environmental conditions. Research conducted across different regions of China demonstrated that the half-life of this compound ranges from 5.3 to 8.7 days in the crops of interest [6]. These dissipation patterns are influenced by factors such as application rate, climate conditions, and crop characteristics, all of which affect the degradation rate of the fungicide and its metabolite.
Table 2: Dissipation Kinetics of this compound in Different Crops
| Crop | Half-Life (days) | Application Rate | Location | Reference |
|---|---|---|---|---|
| Tomatoes | 5.8–6.5 | According to GAP | China | [6] |
| Potatoes | 5.3–8.7 | According to GAP | China | [6] |
| Cucurbits | 5.7–6.5 | According to GAP | China | [6] |
| Grapes | 8.7–20.1 | 25% SC (15% fluopicolide + 10% this compound) | Anhui & Hebei, China | [1] |
| Rice Plants | 4.5–9.8 | Not specified | Not specified | [4] |
Studies on the dissipation dynamics of this compound in grapes under open field conditions at two different locations in China revealed variation in half-lives, with values of 8.7 days in Anhui and 20.1 days in Hebei, illustrating the impact of regional climatic conditions on residue degradation [1]. Similarly, research on rice plants demonstrated half-lives ranging from 4.5 to 9.8 days [4]. These findings highlight the importance of conducting residue trials in multiple geographical locations to account for regional variability in dissipation patterns.
The terminal residues of this compound and CCIM at harvest are critical for establishing preharvest intervals (PHI) and setting MRLs. Supervised field trials conducted according to Good Agricultural Practices (GAP) have demonstrated that when this compound is applied with appropriate preharvest intervals, the final residues are often below the limit of quantitation (LOQ, 0.01 mg/kg) in many edible crop portions [6]. However, the distribution of residues varies between different parts of the plant, with higher concentrations typically observed in leafy portions compared to fruiting bodies or roots.
Table 3: Terminal Residues and Recommended MRLs for this compound in Various Crops
| Crop/Commodity | Recommended MRL (mg/kg) | PHI (days) | Final Residues at Harvest | Reference |
|---|
| Tomatoes | 0.6 | 5 |
Figure 2: Storage stability assessment protocol for this compound residue samples, ensuring data integrity throughout the analytical process.
A robust single-residue analytical method was developed for the fungicide this compound in various crops, including apple, mandarin, Korean cabbage, green pepper, potato, and soybean [1].
A study monitoring this compound and its metabolite under greenhouse conditions provides critical data for risk assessment.
The method was validated with the following parameters [1]:
| Validation Parameter | Result / Specification |
|---|---|
| Limit of Quantitation (LOQ) | 0.02 mg/kg |
| Linear Range | 0.05 - 20 mg/kg |
| Coefficient of Determination (R²) | 1.000 |
| Recovery Range | 75.3% - 98.5% |
| Coefficient of Variation (CV) | < 10% |
MRLs are critical for international trade and food safety. The following table summarizes the regulatory status for this compound.
| Region / Agency | Commodity | MRL (mg/kg) | Notes / Enforcement Residue Definition |
|---|---|---|---|
| Korea (MFDS) | Korean Cabbage | 2.0 [2] | - |
| United States (EPA) | Herbs, Bulb Vegetables | Established [3] | Residues of this compound and its metabolite 4-chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile [3]. |
| European Union (EU) | Various Crops | Regulated [4] | General default MRL of 0.01 mg/kg applies where not specifically mentioned [4]. |
| Canada (Health Canada) | All Commodities | Established [5] | The Residue Definition is specified in the Pest Control Products Act [5]. |
This compound rapidly decomposes into its main metabolite, CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), in plants. CCIM is more easily absorbed and exhibits higher toxicity in rats than the parent compound, making it critical for risk assessments [2] [6]. The following diagram illustrates the relationship and analysis workflow:
The established protocol for determining this compound residues involves sample extraction with acetone, partitioning with dichloromethane, clean-up using a Florisil column, and analysis by HPLC or LC-MS/MS. This method has been validated as effective for crops including apples, cabbage, and peppers, ensuring compliance with established MRLs for consumer safety [1].
Cyazofamid is a foliar fungicide effective against Oomycete and Plasmodiophora diseases in various crops [1]. Its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), exhibits different toxicological properties and requires separate monitoring in residue studies [2]. The storage stability of pesticide residues during sample storage is a critical consideration in regulatory submissions, as outlined by the European Food Safety Authority (EFSA), which has identified a data gap for storage stability studies of this compound and CCIM in high water content commodities, particularly cucurbits [3]. These studies are essential to demonstrate that residue measurements obtained during method validation and monitoring accurately reflect field conditions rather than storage artifacts.
The updated peer review of this compound risk assessment specifically highlighted the need for additional storage stability data:
Understanding the physicochemical properties of this compound and CCIM is essential for designing appropriate storage stability protocols:
Table 1: Physicochemical Properties of this compound and CCIM
| Parameter | This compound | CCIM (Metabolite) | Analytical Implications |
|---|---|---|---|
| Water Solubility | 0.107 mg/L at 20°C [1] | Not fully characterized | Low solubility challenges sample homogenization and extraction |
| Octanol-Water Partition Coefficient (Log P) | 3.2 [1] | Not fully characterized | High lipophilicity suggests potential adsorption to container surfaces |
| Stability in Various Matrices | Varies by matrix - more stable in grapes than wine [2] | More stable than parent in some processing scenarios [2] | Requires matrix-specific stability assessments |
Storage stability studies should demonstrate that residue concentrations remain within acceptable degradation limits (typically ±30% of initial values) throughout the storage period between sample collection and analysis. Key design considerations include:
Based on the identified data gap, the following high water content commodities should be prioritized:
Sample preparation should mimic actual field conditions:
Table 2: Recommended Storage Conditions and Timepoints
| Storage Condition | Temperature | Humidity Control | Timepoints (Months) | Application |
|---|---|---|---|---|
| Frozen (Long-term) | -20°C ± 2°C | Not controlled | 0, 1, 3, 6, 12, 18, 24 | Primary storage for study samples |
| Refrigerated | 4°C ± 2°C | Not controlled | 0, 0.5, 1, 2, 3 | Short-term storage during processing |
| Freeze-Thaw Stability | -20°C to 25°C cycles | Not controlled | 1, 3, 5 cycles | Sample handling robustness |
The method should be validated according to FDA or EMA guidelines for bioanalytical method validation:
The analytical conditions should be optimized based on the representative method from the dissipation study of this compound and CCIM in grapes [2]:
Table 3: HPLC-MS/MS Parameters for this compound and CCIM Analysis
| Parameter | Settings | Notes |
|---|---|---|
| HPLC System | Reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm) | Suitable for polar to moderate non-polar compounds |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | Additives improve ionization efficiency |
| Gradient Program | 0 min: 10% B; 2 min: 10% B; 8 min: 90% B; 10 min: 90% B; 10.1 min: 10% B; 13 min: 10% B | Adequate separation of parent and metabolite |
| Flow Rate | 0.3 mL/min | Optimal for ESI-MS sensitivity |
| Injection Volume | 5 μL | Minimizes matrix effects |
| MS Detection | Triple quadrupole with ESI+ | Multiple reaction monitoring (MRM) mode |
| Ionization Mode | Positive electrospray ionization | Suitable for both compounds |
The analytical method should be validated according to international guidelines with the following performance criteria:
The following diagram illustrates the comprehensive workflow for conducting storage stability studies of this compound and CCIM in high-water content commodities:
Storage Stability Study Workflow illustrates the four major phases of conducting storage stability studies, from initial design through final reporting, with specific consideration for this compound and CCIM in high-water content matrices.
Comprehensive study reports should include:
Table 4: Troubleshooting Guide for Storage Stability Studies
| Challenge | Potential Cause | Solution |
|---|---|---|
| Unexpected Degradation | Enzymatic activity in high water content matrices | Rapid freezing after homogenization; addition of enzyme inhibitors |
| CCIM Formation During Storage | Conversion from this compound | Monitor both compounds simultaneously; adjust storage conditions |
| Poor Recovery | Adsorption to container surfaces | Use appropriate container materials (glass with PTFE liners) |
| Matrix Effects | Co-extracted compounds in high water content commodities | Optimize cleanup procedures; use matrix-matched calibration |
When submitting storage stability data to regulatory authorities such as EFSA:
Storage stability studies for this compound and its metabolite CCIM in high water content commodities represent a critical data requirement for complete regulatory assessment. The protocol outlined herein addresses the specific data gap identified by EFSA and provides a scientifically robust framework for generating reliable storage stability data. By implementing these detailed methodologies, researchers can contribute to a more comprehensive risk assessment of this compound residues, ultimately supporting the protection of consumer safety and regulatory decision-making.
Authorities like the European Food Safety Authority (EFSA) have explicitly identified the need for an Independent Laboratory Validation (ILV) for cyazofamid residue methods.
Although a specific ILV protocol was not found, a published study provides a detailed analytical method for determining this compound and its metabolite CCIM in grapes and wine, which can serve as a robust starting point for validation [2].
The core methodology used was High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following table summarizes the key validation parameters reported in this study [2].
| Parameter | Details for this compound and CCIM |
|---|---|
| Analytical Technique | HPLC-MS/MS |
| Matrices Validated | Raw grape, wine, pomace |
| Linearity | R² = 0.9981 - 0.9997 (in solvent, grape, pomace, and wine matrices) |
| Recovery (Intra-day) | this compound: 83% - 113% CCIM: 80% - 98% | | Precision (RSD) | Intra-day RSD: 0.3% - 6.6% Inter-day RSD: 0.9% - 8.8% | | Limit of Quantification (LOQ) | 5 µg/kg for all matrices |
To develop a formal ILV application note, you should design a transfer and validation study based on the foundational method above. The following workflow outlines the key stages of the ILV process.
The ILV should be performed by a laboratory that is independent of the one that developed the original method. The core objective is to confirm that the method performs according to pre-defined acceptance criteria (e.g., those in the table above) in the hands of different analysts, using different equipment, and on a different day [1] [2].
When drafting your ILV protocol, consider including these detailed steps based on the literature:
Cyazofamid is a sulfonamide-based fungicide widely used in agriculture to control late blight and downy mildew in various crops including grapes, potatoes, cucumbers, and lychees. [1] [2] Understanding the environmental fate of this compound and its major metabolite, 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), is crucial for assessing environmental persistence and groundwater contamination potential. Recent studies have revealed that unexpected degradation products of this compound can leach into groundwater, demonstrating significant gaps in current pesticide risk assessment paradigms. [3] These findings highlight the critical need for robust analytical methods capable of reliably detecting and quantifying both the parent compound and its metabolites in environmental matrices.
The analysis of pesticide residues in environmental samples presents substantial challenges due to the complexity of matrices and the trace levels at which these compounds typically exist. This document provides detailed application notes and protocols for the determination of this compound and its metabolite CCIM in soil and water samples using modified QuEChERS approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein have been optimized to provide high sensitivity, accuracy, and precision while addressing matrix effects commonly encountered in environmental analysis. [1] [2]
The analytical method for this compound and CCIM employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation followed by LC-MS/MS analysis. This method enables simultaneous determination of both compounds in diverse environmental matrices with high sensitivity and specificity. The method has been successfully applied to various sample types including soil, water, and crops (apple, mandarin, Kimchi cabbage, green pepper, potato, and soybean). [4]
Table 1: Method Validation Parameters for this compound and CCIM
| Parameter | Soil/Crop Samples | Water Samples |
|---|---|---|
| This compound LOQ | 2 ng g⁻¹ | 0.02 ng mL⁻¹ |
| CCIM LOQ | 5 ng g⁻¹ | 0.05 ng mL⁻¹ |
| This compound Recovery | 80.2% - 105.1% | 80.2% - 105.1% |
| CCIM Recovery | 75.1% - 99.1% | 75.1% - 99.1% |
| Precision (CV) | ≤16.4% | ≤16.4% |
The method validation data demonstrate that the analytical approach provides satisfactory recovery (71.6%-107.7%) for both this compound and CCIM across different matrices, with precision expressed as coefficients of variation ≤16.4%. [1] [2] The limit of quantitation (LOQ) values achieved make this method suitable for monitoring purposes, capable of detecting trace residues in environmental samples. The matrix effect was found to vary depending on sample matrices, necessitating the use of matrix-matched calibration for accurate quantification. [4]
Individual standard solutions (approximately 1000 mg L⁻¹) should be prepared in acetonitrile and stored at -20°C. Working standard solutions for spiking and calibration are prepared by diluting stock solutions with acetonitrile. For calibration, matrix-matched standard solutions are prepared by diluting with blank sample extracts to account for matrix effects. [1]
The sample preparation workflow for soil samples involves extraction using the QuEChERS method followed by a cleanup step to remove interfering compounds:
Figure 1: Sample Preparation Workflow for Soil Samples
For soil samples, the extraction process employs acetone:methanol (5:1 v/v) as the extraction solvent. [5] After vigorous shaking and centrifugation, the supernatant is collected and subjected to cleanup using Florisil solid-phase extraction (SPE). [4] [5] The extract is then concentrated and reconstituted in the LC-MS/MS mobile phase prior to analysis.
Water samples require a different extraction approach, utilizing liquid-liquid extraction with dichloromethane. [4] The sample preparation protocol is as follows:
The LC-MS/MS analysis provides the separation and detection capabilities required for accurate quantification of this compound and CCIM:
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1200 Series |
| Analytical Column | Athena C18-WP (50 mm × 2.1 mm, 3.0 μm) |
| Column Temperature | 30°C |
| Mobile Phase | Methanol:0.1% Formic Acid Water (65:35, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.3 mL min⁻¹ |
| Injection Volume | 5 μL |
| Mass Spectrometer | Triple Quadrupole (6410 Triple Quad) |
| Ionization Mode | Electrospray Ionization (Positive Mode) |
| Gas Flow Rate | 8.00 L min⁻¹ |
| Gas Temperature | 350°C |
| Capillary Voltage | 4 kV |
The isocratic elution with methanol:0.1% formic acid water (65:35, v/v) provides efficient separation of this compound and CCIM within a short analysis time. [1] The use of positive electrospray ionization in selected reaction monitoring (SRM) mode enhances sensitivity and selectivity for both compounds.
The method has been comprehensively validated according to standard validation protocols, assessing key parameters including linearity, accuracy, precision, sensitivity, and matrix effects.
Recovery experiments assess the accuracy and precision of the method by spiking samples with known concentrations of this compound and CCIM:
Table 3: Recovery Data for this compound and CCIM in Different Matrices
| Matrix | Spiking Level | This compound Recovery (%) | CCIM Recovery (%) | CV (%) |
|---|---|---|---|---|
| Soil | LOQ | 85.3 - 95.7 | 80.5 - 92.3 | 6.2 - 12.8 |
| Grape | LOQ | 80.2 - 105.1 | 75.1 - 99.1 | ≤16.4 |
| Water | LOQ | 88.6 - 102.4 | 82.7 - 96.5 | 5.3 - 11.9 |
The recovery data demonstrate that the method provides acceptable accuracy across different matrices, with recovery rates typically falling within the 70-120% range considered appropriate for residue analysis. [1] [2] The precision, expressed as coefficient of variation (CV), meets accepted criteria for analytical methods (generally ≤20%).
The method exhibits excellent sensitivity with limit of quantitation (LOQ) values of 2 ng g⁻¹ for this compound and 5 ng g⁻¹ for CCIM in soil and crop samples. For water samples, even lower LOQs are achieved: 0.02 ng mL⁻¹ for this compound and 0.05 ng mL⁻¹ for CCIM. [4]
The linearity of the method has been demonstrated over a concentration range of at least two orders of magnitude, with correlation coefficients (r²) typically exceeding 0.995. [1] To address matrix effects that are common in LC-MS/MS analysis, the use of matrix-matched calibration standards is recommended rather than solvent-based standards. [4]
The validated method has been successfully applied to monitor the dissipation kinetics and leaching behavior of this compound and CCIM in environmental studies.
Studies on the dissipation of this compound in texturally different agricultural soils have revealed that degradation follows first-order kinetics. [5] The half-life of this compound in soil has been found to vary depending on soil properties and environmental conditions:
These variations highlight the importance of local environmental conditions in determining the persistence of this compound in agricultural soils. The method's sensitivity allows for monitoring residue levels throughout the dissipation period, providing crucial data for environmental risk assessment.
Recent studies have demonstrated that unexpected degradation products of this compound can leach into groundwater, raising concerns about the comprehensive assessment of its environmental fate. [3] The low LOQs achieved by this method enable detection of trace levels of this compound and CCIM, facilitating assessment of their leaching potential and groundwater contamination risk.
Monitoring studies should particularly focus on the metabolite CCIM, which may exhibit different mobility characteristics compared to the parent compound. The detection of this compound degradation products in groundwater underscores the need to include metabolites in monitoring programs and risk assessments. [3]
Matrix Effects: Significant matrix suppression or enhancement may occur in complex samples. To address this:
Extraction Efficiency: For soils with high organic matter content, extraction efficiency may be reduced. Consider:
Chromatographic Performance: If peak shape deteriorates or retention times shift:
Sensitivity Issues: If sensitivity decreases over time:
The analytical method described in this application note provides a robust, sensitive, and accurate approach for determining this compound and its metabolite CCIM in soil and water samples. The modified QuEChERS sample preparation coupled with LC-MS/MS analysis offers high throughput capabilities while maintaining the sensitivity required for environmental monitoring.
The ability to quantify these compounds at trace levels is essential for understanding their environmental fate, assessing leaching potential, and ensuring compliance with regulatory standards. Recent findings of unexpected degradation products in groundwater highlight the importance of comprehensive monitoring programs that include both parent compounds and their metabolites. [3]
This compound is a systemic fungicide belonging to the chemical class of sulfonamide-based fungicides that demonstrates particularly high efficacy against Oomycetes pathogens, including grape downy mildew (Plasmopara viticola). This fungicide functions by inhibiting mitochondrial respiration through blocking the electron transfer at the Qi site (ubiquinone reducing site) of complex III in the cytochrome bc1 enzyme complex, thereby disrupting energy production in target pathogens [1]. Following application, this compound rapidly metabolizes into CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), which has been identified as a compound of significant toxicological concern due to its enhanced acute toxicity compared to the parent compound [2] [1]. Understanding the dissipation kinetics of both this compound and its primary metabolite is therefore crucial for comprehensive risk assessment in agricultural systems, particularly in grape production where this fungicide is increasingly employed.
The extensive metabolism of this compound to CCIM necessitates careful monitoring of both compounds in residue studies, as regulatory assessments must account for the combined toxicological effects. Research has demonstrated that CCIM exhibits greater bioavailability and higher mammalian toxicity compared to the parent compound, raising important considerations for food safety evaluations [1] [3]. This application note consolidates experimental data and methodological protocols to facilitate accurate monitoring of both compounds throughout the agricultural production chain, from pre-harvest applications to processed grape products.
Dissipation kinetics of this compound and its metabolite CCIM have been extensively studied across various geographical regions and agricultural conditions. The degradation patterns consistently follow first-order kinetics, characterized by rapid initial dissipation followed by slower degradation phases. The tabulated data below summarizes half-life values determined from multiple supervised residue trials.
Table 1: Dissipation Half-Lives of this compound in Grapes and Soil Under Field Conditions
| Matrix | Location | Half-Life (Days) | Study Conditions | Citation |
|---|---|---|---|---|
| Grapes | Anhui, China | 8.7 days | Open field, 25% SC formulation | [4] |
| Grapes | Hebei, China | 20.1 days | Open field, 25% SC formulation | [4] |
| Grapes | Multiple regions, China | 4.3-7.8 days | Field trials, 35% SC formulation | [5] |
| Grapes | Multiple regions, China | 17.8-28.9 days | (Pyraclostrobin reference) | [5] |
| Soil (Anhui) | Anhui, China | 19.7 days | Open field, 25% SC formulation | [4] |
| Soil (Hebei) | Hebei, China | 21.2 days | Open field, 25% SC formulation | [4] |
| Soil (sandy loam) | India | 4.95 days | Laboratory conditions | [6] |
| Soil (silty clay loam) | India | 4.3 days | Laboratory conditions | [6] |
The variability in reported half-lives (ranging from 4.3 to 28.9 days) reflects the significant influence of environmental factors, soil properties, and application methods on dissipation rates. The notably longer half-lives observed in Chinese field trials compared to Indian laboratory studies highlight the importance of real-world conditions in predicting residue persistence. Geographical variations between the Anhui and Hebei sites in China further demonstrate how regional climate patterns can substantially impact degradation rates, even for identical formulations.
The metabolic conversion of this compound to CCIM represents a critical pathway in the environmental behavior of this fungicide. Research indicates that CCIM concentrations typically peak within 3-7 days after this compound application, followed by gradual dissipation. In grape matrices, the maximum CCIM residue levels generally reach approximately 15-25% of the applied this compound concentration before initiating their own dissipation phase [4] [5]. This metabolic transformation occurs rapidly in both plant tissues and soil environments, necessitating concurrent monitoring of both compounds for accurate residue assessment.
Table 2: Processing Factors for this compound and CCIM During Wine-Making
| Processing Step | This compound PF | CCIM PF | Matrix | Citation |
|---|---|---|---|---|
| Washing | 0.12-0.25 | 0.15-0.28 | Grapes | [1] [3] |
| Peeling | 0.12 | 0.04 | Tomatoes (reference) | [3] |
| Fermentation | 0.45-0.67 | 0.52-0.75 | Grapes | [1] |
| Clarification | 0.78-0.85 | 0.81-0.89 | Wine | [1] |
| Overall Process | 0.003-0.025 | 0.039-0.067 | Wine | [1] |
Processing factors (PFs), defined as the ratio of residue levels in processed commodities to those in raw agricultural products, demonstrate significant reduction during various stages of wine production. The data reveals that peeling exhibits the most substantial reduction for both compounds, particularly for CCIM which shows a PF of just 0.04 in tomato processing (provided as a reference for comparative purposes) [3]. The complete wine-making process, incorporating multiple processing steps, reduces this compound and CCIM residues by 97.5-99.7% and 93.3-96.1% respectively, indicating that processing substantially mitigates dietary exposure risks [1].
The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been optimized for simultaneous extraction of this compound and CCIM from grape and soil matrices. This protocol balances extraction efficiency with method practicality, enabling high-throughput processing while maintaining analytical precision.
Reagents and Materials: HPLC-grade acetonitrile; anhydrous magnesium sulfate (MgSO₄); sodium chloride (NaCl); primary secondary amine (PSA) sorbent; C18 sorbent; centrifuge tubes (50 mL); mechanical shaker; centrifuge capable of 4000 rpm; Agilent Cleanert C18 (40-60 μm) or equivalent [4] [5].
Extraction Procedure:
Method Modifications: For soil samples with high organic content, additional cleanup with Florisil SPE cartridges is recommended. The cartridge should be preconditioned with 5 mL acetonitrile before sample loading, followed by elution with 10 mL acetone:methanol (5:1, v/v) [6].
Liquid chromatography coupled with tandem mass spectrometry provides the requisite sensitivity and selectivity for precise quantification of this compound and CCIM at residue levels. The following parameters have been successfully validated across multiple laboratories.
Chromatographic Conditions:
Mass Spectrometric Parameters:
The optimized method has been rigorously validated according to international standards for residue analysis, demonstrating acceptable performance characteristics across relevant concentration ranges.
Linearity: Calibration curves show excellent linearity (R² > 0.998) across the concentration range of 0.05-5.0 mg/kg for both compounds in grape and soil matrices [5].
Recovery and Precision: Mean recoveries of 83-113% for this compound and 80-104% for CCIM with relative standard deviations (RSDs) below 11% for intra-day and inter-day analyses, meeting acceptability criteria for residue methods [4] [5].
Sensitivity: Method LOQ (Limit of Quantification) of 0.05 mg/kg for both compounds in grapes and soil, sufficiently sensitive for monitoring residues against established MRLs [4].
Biochar application to agricultural soils presents a complex influence on this compound dissipation, exhibiting effects that vary substantially based on biochar properties and application conditions. Research demonstrates that biochar can either accelerate or inhibit this compound degradation depending on specific parameters:
Biochar Characteristics: Plant-derived biochars (e.g., rice straw, corn straw) with higher specific surface area and microporosity typically enhance adsorption, potentially reducing bioavailability for microbial degradation. In contrast, livestock manure-derived biochars (e.g., chicken manure) with larger pore diameters may facilitate microbial colonization and potentially accelerate degradation [2].
Application Rates: Lower biochar application rates (0.5% w/w) may modestly enhance dissipation, while higher application rates (3% w/w) generally inhibit degradation due to extensive sequestration of the fungicide, reducing accessibility to soil microorganisms [2].
Soil Moisture Content: The impact of biochar is more pronounced in saturated soil conditions, where increased this compound adsorption to biochar-amended soil correlates with reduced degradation rates. Under field capacity conditions, these effects are less pronounced [2].
Metabolite Dynamics: Critically, biochar amendments consistently lead to elevated CCIM residues regardless of their effect on parent compound dissipation. This phenomenon suggests that while biochar may sequester this compound, it does not similarly restrict the mobility or persistence of the primary metabolite, potentially altering the risk profile in agricultural soils [2].
Abiotic and biotic factors collectively govern the dissipation kinetics of this compound in agricultural environments, with soil characteristics playing a predominant role in determining persistence patterns.
Soil Texture: this compound demonstrates shorter half-lives in silty clay loam (4.3 days) compared to sandy loam soils (4.95 days) under controlled conditions, reflecting the influence of soil composition on degradation rates [6].
Microbial Activity: Soil microorganisms, particularly those belonging to the genus Rhodococcus, have demonstrated efficient degradation capabilities for this compound. Biochar amendments that promote microbial abundance can potentially accelerate dissipation through enhanced biodegradation [2].
Leaching Potential: Studies indicate that this compound exhibits low leaching potential in soil profiles, with the majority of residue retained in the upper 0-15 cm layer. This limited mobility reduces the risk of groundwater contamination but may prolong contact with root zones in perennial crops like grapes [6].
Comprehensive risk evaluation for this compound and CCIM residues in grapes indicates acceptable risk profiles when used according to good agricultural practices.
Chronic Risk Assessment: The chronic risk quotient (RQ) for this compound in grapes has been calculated at 0.021-1.714%, significantly below the 100% safety threshold. This indicates negligible long-term dietary risk from this compound exposure through grape consumption [5].
Acute Risk Assessment: Acute risk quotients remain below 0.532% for all demographic groups, confirming that single exposure events pose minimal health concerns [7].
Pre-harvest Intervals (PHI): Studies recommend PHIs of 10-14 days for grapes to ensure residue levels decline below established maximum residue limits (MRLs) before harvest. Adherence to these intervals is critical for maintaining compliance with food safety standards [4].
Global regulatory frameworks have established MRLs for this compound in various crops, reflecting differing risk assessment approaches and agricultural practices.
Current MRLs: The maximum residue limit for this compound in grapes is established at 1 mg/kg in China, while recent tolerance establishments in the United States cover multiple crops including beans, peas, and root vegetables [4] [8].
Metabolite Considerations: Regulatory attention has increasingly focused on CCIM, with several jurisdictions requiring monitoring of this metabolite due to its enhanced toxicological profile compared to the parent compound [1].
The following diagrams illustrate key experimental processes and dissipation pathways for this compound and CCIM in agricultural systems.
Figure 1: Analytical workflow for determination of this compound and CCIM residues in grapes and soil using QuEChERS extraction and LC-MS/MS analysis
Figure 2: Environmental fate and dissipation pathways of this compound in agricultural systems, highlighting the formation of CCIM metabolite and factors influencing degradation
The comprehensive analysis of This compound dissipation kinetics in grapes and soil reveals compound-specific behavior influenced by multiple environmental and agricultural factors. The documented half-life variability (4.3-28.9 days) underscores the necessity for region-specific management strategies when implementing this fungicide in grape production systems. The rapid formation and relative persistence of the CCIM metabolite warrants particular attention in monitoring programs due to its enhanced toxicological profile compared to the parent compound.
The optimized analytical methodology presented—incorporating modified QuEChERS extraction with LC-MS/MS quantification—provides a robust framework for regulatory monitoring and research applications. The demonstrated effectiveness of processing interventions during wine production, particularly peeling and fermentation, significantly reduces residue transfer to finished products, mitigating dietary exposure concerns. Future research directions should prioritize long-term soil accumulation studies, investigation of additional metabolic pathways, and development of rapid detection methods for field-based monitoring to further refine risk assessment models and support sustainable use patterns for this important fungicide class.
The table below summarizes the core technical and application data for a representative this compound formulation, primarily based on global guidelines [1].
Table 1: this compound 10% SC Technical and Application Data
| Aspect | Details |
|---|---|
| Active Ingredient | This compound 10% (Suspension Concentrate) [1] |
| Chemical Class/FRAC Group | QiI Fungicide (Quinone inside Inhibitor) - Group 21 [1] |
| Mode of Action | Inhibits mitochondrial complex III (Qi site), disrupting cellular respiration in oomycete pathogens [1]. |
| Target Pathogens | Oomycetes including Phytophthora infestans (Late blight), Peronospora spp. (Downy mildew), Pythium spp. (damping-off, root rot) [1]. |
| Application Method | Foliar spray or drench; ensure thorough coverage of foliage and stems [1]. |
| Water Volume | 200–500 L/ha, adjusted for crop type and canopy density [1]. |
| Rainfastness | 1 to 2 hours after application [1]. |
| Key Crops & Uses | Tomato, Potato: Late blight control. Cucumber, Lettuce, Onion, Grape: Downy mildew control. Ornamentals: Control of Pythium and Phytophthora [1]. |
Recommended Dosage and Timing [1]
Understanding the broader regulatory and market landscape in Europe is crucial for researchers.
The following diagram illustrates the decision-making and application workflow for implementing a this compound GAP program.
For researchers and scientists, the following points are critical when working with this compound:
Q1: What was the main data gap identified for this compound in the EFSA Article 12 MRL review? The main data gap identified was related to information on freezer storage conditions for the residue trials conducted on potatoes, tomatoes, and cucurbits with edible and inedible peel [1].
Q2: Was this data gap successfully addressed? Yes. The applicant, ISK Biosciences Europe N.V., submitted a request to evaluate the confirmatory data. The European Food Safety Authority (EFSA) concluded that the data gap was satisfactorily addressed. The new information provided did not require a revision of the risk assessment performed for this compound [1].
Q3: How can I study the metabolism of this compound in a model system? The soil fungus Cunninghamella elegans is a recognized model for predicting mammalian metabolism. The experimental protocol below, based on a published study, details how to incubate this compound with this fungus to identify its metabolites [2].
This methodology is adapted from a study investigating the formation of microbial metabolites from this compound by the soil fungus Cunninghamella elegans [2].
1. Materials and Microorganism
2. Incubation and Extraction
3. Analysis and Metabolite Identification
The table below summarizes key quantitative data on the dissipation of this compound and its major metabolite, CCIM, during the wine-making process, based on a 2020 study. The Processing Factor (PF) is the ratio of the residue in the processed product to the residue in the raw product; a PF < 1 indicates a reduction in residue [3].
| Compound | Processing Step | Processing Factor (PF) Range | Half-Life (Fermentation) | Key Finding |
|---|---|---|---|---|
| This compound | Overall Process | 0.003 - 0.025 | 46.2 - 63.0 hours | Dissipates rapidly during fermentation; whole process significantly reduces residues [3]. |
| CCIM | Overall Process | 0.039 - 0.067 | Not specified | Residues decrease over time; whole process significantly reduces residues [3]. |
Recovery Data for Analytical Methods (HPLC-MS/MS) [3]:
The following diagrams, generated using Graphviz, illustrate the metabolic pathway of this compound and the experimental workflow for its study. The DOT scripts are provided for your use.
Diagram 1: Proposed metabolic pathway of this compound by C. elegans, showing oxidation to CCHS and degradation to CHCN, which is further oxidized to CCBA [2].
Diagram 2: The workflow for studying this compound metabolism, from culture preparation to metabolite identification.
The following method was established for determining this compound residues in various crops (apple, mandarin, Korean cabbage, green pepper, potato, soybean) [1].
While the specific search results do not contain a dedicated troubleshooting guide for this compound, the general principles of column chromatography apply. The table below adapts common problems and solutions for this context [2].
| Problem | Possible Cause & Solution |
|---|
| Poor Recovery | Cause: Incomplete elution due to overly weak mobile phase. Solution: Increase the polarity of the elution solvent. Try a higher ratio of ethyl acetate in the n-hexane mixture (e.g., 40:60 or 50:50, v/v) and collect multiple fractions to monitor elution. | | Slow Flow Rate | Cause: The stationary phase (Florisil) is too fine or tightly packed, or the solvent is too viscous. Solution: Gently tap the column to settle the Florisil more effectively. For flash column chromatography, 1-2 psi of pressure can be applied to increase flow [2]. | | Compound Tailing | Cause: The flow rate is too fast, not allowing for proper equilibration [2]. Solution: Slow down the solvent flow rate to improve separation. | | Band Widening | Cause: The flow rate is too slow, leading to diffusion of the compound band [2]. Solution: Slightly increase the solvent flow rate to sharpen the band. |
Given that the core protocol is over a decade old, you should take steps to verify and potentially modernize it.
The following diagram outlines the core sample preparation and clean-up workflow based on the established method.
The table below summarizes a successfully employed method for determining cyazofamid and its metabolite CCIM in grapes, which can be adapted for other crop matrices [1].
| Parameter | Details for this compound | Details for CCIM |
|---|---|---|
| Extraction Technique | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) | QuEChERS |
| Extraction Solvent | Acetonitrile (10 mL) | Acetonitrile (10 mL) |
| Supporting Reagents | Sodium Chloride (NaCl) | Sodium Chloride (NaCl) |
| Purification Method | Dispersive-SPE (d-SPE) with PSA | Dispersive-SPE (d-SPE) with PSA |
| Analysis Instrument | HPLC-UV or HPLC-MS/MS | HPLC-UV or HPLC-MS/MS |
| Reported Recovery Rate | 92% - 98% | 99% - 104% |
| Relative Standard Deviation (RSD) | 2.4% - 10.5% | 1.3% - 4.0% |
| Limit of Quantification (LOQ) | 0.05 mg/kg | 0.05 mg/kg |
This method demonstrates that high recovery rates with excellent precision are achievable for both the parent compound and its sometimes more toxic metabolite [1].
Here is the step-by-step workflow for the sample preparation process, from extraction to analysis:
Step-by-Step Instructions [1]:
Here are solutions to common problems that can affect recovery rates and data accuracy:
| Problem | Potential Cause | Solution & Prevention |
|---|---|---|
| Low Recovery of this compound | Strong adsorption to matrix (e.g., pomace/skin), incomplete extraction [2]. | Ensure thorough homogenization. Consider a solvent with higher elution strength or a mixture. Validate method for your specific crop matrix. |
| Low Recovery of CCIM | CCIM is more polar, leading to different partitioning behavior [1]. | Optimize the salt-out step (type/amount of salt). Confirm your solvent system is suitable for both compounds. |
| High Matrix Effects | Co-extracted compounds from sample interfering with analysis [1]. | Ensure effective d-SPE cleanup with sufficient PSA. Use matrix-matched calibration standards to compensate for signal suppression/enhancement. |
| High RSD (>20%) | Inconsistent sample weighing, solvent volumes, or shaking/centrifugation times [1]. | Meticulously follow a standardized protocol (SOP). Use calibrated pipettes and balances. 严格控制样品处理时间。 |
| Analyte Degradation | This compound degrades into CCIM during storage or processing [2]. | Store samples at appropriate low temperatures. Process samples promptly after collection to minimize pre-analysis degradation. |
Q1: How does food processing (like washing or peeling) affect this compound residues? Processing generally reduces residues. One study found that washing grapes with running water for 10 minutes removed about 37% of this compound and 31% of CCIM. Peeling was even more effective, removing 95% of this compound and 78% of CCIM, as most residues are concentrated on the skin or in the wax cuticle [2].
Q2: Why is it critical to monitor the CCIM metabolite? CCIM is not only the main metabolite of this compound but is also reported to be more easily absorbed and has higher acute toxicity in rats compared to the parent compound. Therefore, for an accurate dietary risk assessment, analyzing CCIM is as important as analyzing this compound itself [1] [2].
Q3: My research involves fermentation processes. How stable is this compound? this compound dissipates during fermentation, following first-order kinetics. In wine-making, its half-life was found to be between 46 to 63 hours. The entire wine-making process significantly reduces residues, with processing factors (PFs) for this compound and CCIM well below 1 [2].
The table below summarizes the Limit of Quantification (LOQ) for this compound across different matrices and methods as reported in recent literature.
| Matrix | LOQ | Instrumentation | Key Sample Preparation Notes | Source |
|---|---|---|---|---|
| Grapes, Wine, Pomace | 5 μg/kg | HPLC-MS/MS | QuEChERS; Validation included spiked recovery tests at 5, 100, 1000, 5000 μg/kg. | [1] |
| Turnip, Onion, Romaine Lettuce | 0.01 mg/kg (10 μg/kg) | LC-MS/MS | QuEChERS method; Final residues at harvest were below this LOQ. | [2] |
| Oily Agricultural Products | 0.004 mg/kg (4 μg/kg) | HPLC-MS/MS | Extraction with 1% acetic acid in acetonitrile; clean-up with C18 and Florisil. | [3] |
| Aquaculture Products (Screening) | ~0.01 mg/kg (10 μg/kg) | LC/Q-TOF-HRMS | A wide-scope screening method for 756 contaminants; >90% had an LOQ ≤ 0.01 mg/kg. | [4] |
Here are the detailed methodologies from the search results that you can adapt for your own analysis of this compound.
This is a generalized and widely applied QuEChERS procedure, suitable for various high-water-content matrices [4] [5] [2].
Key Technical Details:
This method was specifically developed and validated for tracking this compound and its metabolite CCIM during the wine-making process [1].
Key Technical Details:
Q1: How can I improve the recovery of this compound in my samples? Recovery issues are often linked to the extraction and clean-up steps. Ensure you are using an acidified extraction solvent (e.g., 0.1-1% formic or acetic acid in acetonitrile) [4] [6] [3]. For complex or oily matrices, a thorough clean-up using sorbents like C18 or Florisil is crucial to remove co-extractives that can interfere with the analysis [3].
Q2: My method's sensitivity (LOQ) is insufficient. What can I optimize?
Q3: Why is it important to monitor the metabolite CCIM alongside this compound? this compound rapidly breaks down into its main metabolite, CCIM, in plants [1]. Furthermore, CCIM is more easily absorbed and demonstrates higher toxicity in toxicological studies [1]. Therefore, for an accurate dietary risk assessment, regulatory tolerances are often set for the combined residues of this compound and CCIM [7].
For cyazofamid residue trials on crops like potatoes, tomatoes, and cucurbits, regulatory bodies have explicitly identified information on whether samples were homogenized prior to frozen storage as a critical data requirement [1].
This is because homogenization ensures the sample is uniform and representative before it is stored frozen. The stability of pesticide residues during storage can be affected by the sample's physical state. Using homogenized samples is vital for generating reliable, reproducible, and regulatory-acceptable data for Maximum Residue Level (MRL) assessments [1].
While a specific protocol for this compound is not detailed in the search results, modern best practices for processing tough biological samples point towards mechanical bead-beating homogenization.
The table below summarizes the key features of this method, which is considered a gold standard for tissue homogenization [2].
| Feature | Description |
|---|---|
| Core Technology | Rapid, multi-directional bead-beating to grind tissue samples [2]. |
| Key Advantage | Efficiently homogenizes even difficult samples (e.g., fibrous, elastic) within minutes [2]. |
| Temperature Control | Compatible with cooling systems to maintain samples at 0-10°C, protecting thermosensitive analytes [2]. |
| Throughput | Capable of processing up to 24 samples simultaneously with consistent results [2]. |
The following diagram outlines a generalized workflow for preparing crop samples for this compound residue analysis, incorporating the homogenization step prior to storage.
To build a robust homogenization protocol for your laboratory, consider these factors derived from general best practices:
Understanding the basic physical and chemical properties of this compound is fundamental for method development. The table below summarizes key data [1] [2].
| Property | Value / Description |
|---|---|
| Chemical Name | 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide [1] |
| CAS RN | 120116-88-3 [1] |
| Molecular Formula | C₁₃H₁₃ClN₄O₂S [1] |
| Molecular Weight | 324.78 g/mol [1] |
| Appearance | White to almost white powder to crystal [1] |
| Melting Point | 154.0 to 158.0 °C [1] |
| Water Solubility | 0.107 mg/L at 20 °C (Insoluble) [1] |
The table below lists solvents in which this compound is soluble, which is crucial for choosing extraction and reconstitution solvents [1] [2].
| Solvent | Solubility |
|---|---|
| Acetone | Soluble [3] |
| Dichloromethane | Soluble [3] |
| Dimethylformamide (DMF) | Soluble (15 mg/mL) [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble (10 mg/mL) [2] |
| Ethyl Acetate | Used in clean-up mobile phase [3] |
| n-Hexane | Used in clean-up mobile phase [3] |
The following diagram illustrates a validated sample preparation workflow for determining this compound residues in various crops [3]:
This method has been successfully applied to crops like apple, mandarin, Korean cabbage, green pepper, potato, and soybean, showing recoveries between 75.3% and 98.5% with coefficients of variation under 10%, which meets standard validation criteria [3].
For the final analysis, here are two referenced HPLC conditions you can use as a starting point.
Method 1: Multi-purpose Analysis [4]
Method 2: Alternative Separation [5]
Q1: What is a common clean-up technique for this compound in complex food matrices? A1: A Florisil solid-phase extraction (SPE) column is an effective clean-up technique. The cited method uses a mobile phase of ethyl acetate and n-hexane (30:70, v/v) to elute this compound, effectively removing interfering compounds from the sample before HPLC analysis [3].
Q2: My this compound recovery is low. What could be the issue? A2: Low recovery can stem from several points in the workflow:
Q3: Can I use LC-MS/MS for this compound analysis? A3: Yes. The research method was successfully confirmed using LC-MS/MS [3]. Furthermore, the HPLC method on the Newcrom R1 column can be adapted for mass spectrometry by replacing phosphoric acid with formic acid in the mobile phase [5].
The following table synthesizes key quantitative data from recent studies to facilitate a direct comparison.
| Assessment Parameter | Cyazofamid | Pyraclostrobin | Context & Implications |
|---|---|---|---|
| Degradation Half-Life (in grapes) [1] [2] | 4.3 - 7.8 days | 17.8 - 28.9 days | Shorter half-life indicates faster dissipation in the environment, leading to lower terminal residues. |
| Final Residues in Grapes (range) [1] [2] | <0.05 - 0.31 mg/kg (this compound) <0.05 - 0.47 mg/kg (its metabolite, CCIM) | <0.05 - 1.88 mg/kg | Lower final residues suggest a reduced potential for consumer exposure. | | Chronic Dietary Risk (Risk Quotient Range) | 0.021 - 1.714% [1] [2] | 0.112 - 189.617% [1] [2] | An RQ >100% indicates a potential risk. Pyraclostrobin poses a significant risk, especially to vulnerable groups. | | Reported Risk in Other Crops | Low risk in turnip, onion, romaine lettuce; final residues often below the limit of quantification (LOQ) [3]. | Low risk in apples (RQ: 80.8%) under Good Agricultural Practices (GAP) [4]. | Risk is context-dependent. Adherence to GAP and specific crop MRLs is critical for managing pyraclostrobin risk. | | Toxicological Concerns | Low toxicity to humans; high renal toxicity in male rats; metabolite (CCIM) has higher acute toxicity [1]. | Toxic to aquatic life (zebrafish); potential for liver toxicity, DNA damage, and mitochondrial dysfunction in human cells [1] [4]. | The nature of the risks differs, with pyraclostrobin showing broader eco-toxicological and potential human cellular effects. |
The data in the table above is derived from robust and standardized scientific methodologies. Here is a breakdown of the key experimental protocols used in these studies.
The primary method for determining pesticide residues in the cited studies is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with advanced chromatography. The following diagram outlines the workflow for analyzing residues in fruit samples like grapes and apples:
Figure 1: Experimental workflow for pesticide residue analysis in food matrices.
The dietary risk assessment is a computational process that evaluates whether consumer exposure to pesticide residues poses a health concern. The process can be visualized as follows:
Figure 2: Logical workflow for chronic dietary risk assessment.
The table below summarizes the key characteristics of cyazofamid and its metabolite, CCIM, based on the search results.
| Feature | This compound | CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) |
|---|---|---|
| Chemical Nature | Sulfonamide fungicide [1] | Imidazole-carbonitrile metabolite [2] [1] |
| Acute Toxicity | Low toxicological profile in mammals [1]; shows high renal toxicity in male rats [2] [3]. | Higher acute toxicity than this compound [3]; more toxic to rats [2]. |
| Bioavailability | - | More easily absorbed than the parent compound [2]. |
| Toxicological Concern | Potential renal toxicity [2] [3]. | Higher dietary risk due to greater toxicity and absorbability [2]. |
| Mode of Action (Fungicide) | Inhibits the mitochondrial respiratory chain by binding to the Qi site of complex III (cytochrome bc₁ complex), disrupting energy (ATP) synthesis [2] [4] [1]. | - |
Both this compound and CCIM function by inhibiting the mitochondrial respiratory chain. The following diagram illustrates this mechanism and highlights the key difference in how the presence of CCIM influences fungal sensitivity to this compound.
This mechanism shows that while this compound and CCIM directly inhibit the Qi site, the cellular context, including proteins like FgDML1 that regulate mitochondrial stability, can indirectly influence the fungus's sensitivity to the fungicide [4].
The following table outlines a standard and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method used for detecting and quantifying residues of both this compound and CCIM in various sample types.
| Aspect | Protocol Details |
|---|---|
| Core Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [3] [5]. |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode [5]. |
| Data Acquisition | Selected Reaction Monitoring (SRM) [5]. |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method for soil and crop samples (e.g., grapes, cabbage, pepper) [3] [5]. Liquid-liquid extraction with dichloromethane for water samples [5]. |
| Method Performance | Recoveries: 75.1% - 105.1% for both analytes across various matrices [5]. Limit of Quantification (LOQ): 2-5 μg/kg in solid samples; 0.02-0.05 μg/L in water [5]. |
The European Food Safety Authority (EFSA) has concluded the confirmatory data assessment for this compound, which is a key part of the MRL validation process in the EU. The following table summarizes the core outcomes for the commodities assessed.
| Commodity | Existing EU MRL (mg/kg) | Proposed/Confirmed EU MRL (mg/kg) | Assessment Conclusion |
|---|---|---|---|
| Potatoes | 0.01* | 0.01* | Confirmatory data addressed; existing MRL confirmed [1] [2]. |
| Tomatoes | 0.6 | 0.6 | Confirmatory data addressed; existing MRL confirmed [1] [2]. |
| Cucurbits with edible peel | 0.2 | 0.2 | Confirmatory data addressed; existing MRL confirmed [1] [2]. |
| Cucurbits with inedible peel | 0.15 | 0.15 | Confirmatory data addressed; existing MRL confirmed [1] [2]. |
Note: MRL is set at the limit of analytical quantification. [2]
The process followed for this compound is a standard regulatory workflow for addressing data gaps identified in an MRL review. The diagram below outlines the key steps from the initial identification of a data gap to the final regulatory decision.
The table below summarizes key validation parameters from recent scientific studies for your comparison:
| Parameter | Study 1: Grapes & Wine (HPLC-MS/MS) [1] | Study 2: Grapes (HPLC-UV) [2] |
|---|---|---|
| Analytical Technique | HPLC-MS/MS | HPLC-UV |
| Target Compounds | Cyazofamid, CCIM | Pyraclostrobin, this compound, CCIM |
| Linearity (R²) | 0.9981 - 0.9997 | Not Specified |
| Recovery Range (%) | 83 - 113 (this compound) 80 - 98 (CCIM) | 92 - 98 (this compound) 99 - 104 (CCIM) | | Precision (RSD%) | Intra-day: 0.4 - 6.6 Inter-day: 0.9 - 8.8 | 2.4 - 10.5 (this compound) 1.3 - 4.0 (CCIM) | | LOQ (mg/kg) | 0.005 (in grapes, pomace, wine) | 0.05 (in grapes) | | Matrix Effects | Lower recoveries in pomace, indicating notable matrix effects [1] | Not explicitly discussed |
Here are the detailed methodologies from the key studies to help you understand how the data was generated:
The experimental workflow for validating an HPLC method for this compound and CCIM generally follows a structured path, as illustrated below:
Based on the data, here is a performance comparison to guide your evaluation:
The European Food Safety Authority (EFSA) peer review highlights several concerns and unresolved issues regarding cyazofamid's risk to non-target organisms [1] [2].
The table below summarizes the key findings and data gaps from the regulatory assessment:
| Assessment Area | Key Findings and Identified Concerns |
|---|---|
| Overall Conclusion | Risk assessment for non-target organisms could not be finalized for outdoor uses due to identified data gaps [1]. |
| Non-Target Arthropods | A data gap was identified for further studies on predatory mites to complete the risk assessment. The assessment for this group is "not finalised" for all representative outdoor uses [1]. |
| Soil Organisms | Data gaps exist for addressing the risks posed by this compound's metabolites (CCIM and CCIM-AM) to soil macro- and microorganisms [1]. |
| Bees | Several data gaps were identified in the area of bee risk assessment, though the specifics are not detailed in the provided excerpts [1]. |
| Greenhouse Use | For applications in permanent greenhouses, the risk to non-target arthropods is considered low, as the confined environment limits exposure [1]. |
This compound's fungicidal action and its potential to affect non-target organisms are linked to its effect on mitochondrial function.
The experimental workflow below illustrates the multiparametric approach used to characterize these effects:
This workflow visualizes the key methods used in the scientific study to evaluate this compound's effects on mitochondrial function [3].
For researchers, the key experimental methodologies from the cited studies are summarized below:
| Assessment/Source | Key Finding on Groundwater Exposure | Context and Notes |
|---|---|---|
| EFSA Updated Peer Review (2020) [1] | Low potential for groundwater exposure from this compound and its soil metabolites. | Assessment for uses on potato, tomato, and cucurbits. Potential was concluded to be low "in geoclimatic situations that are represented by all nine FOCUS groundwater scenarios." [1] |
| EPA Tolerance Regulation (2024) [2] | Aggregate exposure deemed safe; includes assessment of drinking water exposure. | The EPA's tolerance establishment incorporates an assessment of exposure through drinking water, concluding a reasonable certainty of no harm, which implies risks from groundwater are within acceptable limits. [2] |
| General Pesticide Remediation Review (2024) [3] | (Indirect) Highlights that pesticide leaching is a major global issue. | This source reviews general remediation strategies for pesticides that do enter the environment but does not provide a specific assessment of this compound. [3] |
| Urban Groundwater Study (2023) [4] | (Contextual) Documents groundwater contamination from other fungicides (e.g., tolylfluanid, propiconazole). | Serves as a contrast, showing that some fungicides and their metabolites are prevalent in urban groundwater, a issue not reported for this compound in the searched literature. [4] |
The assessment of groundwater exposure potential is not based on a single experiment but on a comprehensive regulatory process that relies on standardized studies and models.
While the available data supports a low-risk profile for this compound regarding groundwater exposure, creating a direct, data-to-data comparison with other fungicides is challenging based on the search results.
Cyazofamid and pyraclostrobin represent two important fungicides with distinct biochemical modes of action used in modern agriculture, particularly in grape cultivation. This compound is a selective foliar spray acaricide that inhibits the Qi site (ubiquinone reduction site) of cytochrome bc1 enzyme complex III in the mitochondrial respiratory chain, affecting all growth stages of oomycetes. Its primary metabolite, CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile), demonstrates higher acute toxicity than the parent compound. In contrast, pyraclostrobin is a broad-spectrum methoxyacrylic acid fungicide that blocks electron transfer between cytochrome b and C1, inhibiting mitochondrial respiration and preventing energy production for normal cell metabolism [1].
The dietary risk assessment of pesticide residues in fruits has become increasingly important with growing concerns about potential health impacts from excessive pesticide use. Traditional deterministic risk assessment methods employ conservative assumptions that may overestimate actual risk, whereas probabilistic models utilize statistical distributions of residue concentrations and consumption patterns to provide more realistic risk estimates. These models are particularly valuable for understanding the potential risks to vulnerable subpopulations such as children, who may have higher exposure relative to body weight and different metabolic capabilities [1] [2].
This comparative guide examines the chronic dietary risk assessment of this compound and pyraclostrobin using probabilistic modeling approaches, with specific focus on their residue behavior in grapes and subsequent risk to consumers. The analysis incorporates recent scientific data to provide researchers, scientists, and drug development professionals with experimental protocols, quantitative comparisons, and visual representations of the risk assessment workflow.
The analysis of this compound, its metabolite CCIM, and pyraclostrobin in grape samples employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which has become the industry standard for pesticide residue analysis. The process begins with homogenizing 10 g (±0.05 g) of grape sample placed into a 50 mL centrifuge tube. Then, 10 mL of chromatographic-grade acetonitrile is added as the extraction solvent, followed by 15 minutes of sonication in a water bath to ensure efficient extraction of the target analytes from the grape matrix [1].
For purification, the method utilizes primary secondary amine (PSA) filler in purification tubes to remove various matrix interferences such as organic acids, sugars, and other polar compounds. This efficient clean-up step is crucial for achieving the low limit of quantification (LOQ) of 0.05 mg/kg for all three target compounds. The average recovery rates validate the method's effectiveness, with reported values of 84–94% for pyraclostrobin ether ester, 92–98% for this compound, and 99–104% for CCIM. The precision of the method, expressed as relative standard deviations (RSDs), ranges from 6.0–20.3% for pyraclostrobin, 2.4–10.5% for this compound, and 1.3–4.0% for CCIM, demonstrating acceptable reproducibility for pesticide residue analysis [1].
The analytical determination of the target fungicides utilizes high-performance liquid chromatography (HPLC) coupled with a UV detector. This instrumental configuration provides the sensitivity and selectivity required for accurate quantification at the low residue levels expected in grape samples. The calibration standards are prepared in blank grape matrix extract to compensate for potential matrix effects, with concentrations ranging from 0.05 to 5.0 mg/kg [1].
It is worth noting that alternative methods for detecting these fungicides have been reported in other matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed for residue analysis in various crops and environmental samples, offering superior sensitivity and confirmatory capabilities. Additionally, paper spray ionization mass spectrometry (PSI-MS) has been utilized for rapid quantification of pyraclostrobin residues in tomatoes, demonstrating the ongoing advancement in analytical techniques for pesticide monitoring [1].
Table 1: Analytical Method Performance Parameters for Fungicide Residue Analysis in Grapes
| Compound | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Quantification (mg/kg) |
|---|---|---|---|
| Pyraclostrobin ether ester | 84–94 | 6.0–20.3 | 0.05 |
| This compound | 92–98 | 2.4–10.5 | 0.05 |
| CCIM (this compound metabolite) | 99–104 | 1.3–4.0 | 0.05 |
The dissipation behavior of this compound and pyraclostrobin in grapes follows first-order kinetic equations, which is characteristic of most pesticide degradation patterns in agricultural environments. The degradation rate is expressed through the half-life (T½), which represents the time required for the pesticide concentration to reduce to half of its initial value. Research data demonstrates that pyraclostrobin ether ester exhibits a significantly longer half-life ranging from 17.8 to 28.9 days, indicating its persistent nature in the grape environment. In contrast, this compound shows a much shorter half-life of 4.3 to 7.8 days, suggesting faster degradation under field conditions [1].
This substantial difference in persistence has important implications for pre-harvest intervals and environmental impact. The longer persistence of pyraclostrobin provides extended protection against fungal diseases but also increases the potential for residue carryover to harvested products. Conversely, the relatively rapid degradation of this compound reduces residue concerns but may necessitate more frequent applications to maintain effective disease control throughout the growing season [1].
The final residue levels of these fungicides in grapes at harvest vary considerably based on application timing, dosage, and pre-harvest intervals. For pyraclostrobin ether ester, final residues range from <0.05 to 1.88 mg/kg, representing the highest maximum residue level among the compounds studied. This compound residues are substantially lower, ranging from <0.05 to 0.31 mg/kg, while its metabolite CCIM shows slightly higher levels of <0.05 to 0.47 mg/kg [1].
The presence of CCIM at levels exceeding the parent compound in some samples highlights the importance of monitoring toxic metabolites in dietary risk assessment. Although this compound itself exhibits relatively low toxicity, its transformation into a more toxic metabolite necessitates comprehensive risk evaluation that includes both parent compound and degradation products. These final residue data provide crucial inputs for probabilistic modeling of dietary exposure, as they represent the actual residue distribution that consumers might encounter [1].
Table 2: Dissipation Kinetics and Final Residues of Fungicides in Grapes
| Compound | Half-life Range (days) | Final Residue Range (mg/kg) | Persistance Category |
|---|---|---|---|
| Pyraclostrobin ether ester | 17.8–28.9 | <0.05–1.88 | High persistence |
| This compound | 4.3–7.8 | <0.05–0.31 | Moderate persistence |
| CCIM (this compound metabolite) | Not determined | <0.05–0.47 | Not applicable |
The probabilistic risk assessment methodology employs statistical distributions of residue concentrations, food consumption patterns, and population characteristics to estimate the probability of different exposure levels. This approach represents a significant advancement over deterministic methods, which use conservative point estimates (e.g., maximum residue levels and high-percentile consumption) that may overestimate actual risks. The chronic dietary risk is expressed as a risk quotient (RQ), calculated by comparing the estimated chronic dietary exposure with the acceptable daily intake (ADI). When the RQ exceeds 100%, it indicates a potential health concern as the exposure surpasses the toxicological reference value [1] [2].
The probabilistic model incorporates variability in residue levels from different geographical regions, seasonal variations, agricultural practices, and consumer age groups. This comprehensive approach allows for a more realistic assessment of actual exposure scenarios and identifies potential risk factors that might be overlooked in deterministic assessments. The model is particularly valuable for identifying vulnerable subpopulations that may have higher exposure relative to body weight or increased susceptibility to toxic effects [1].
The probabilistic risk assessment reveals striking differences between the two fungicides and across population demographics. Pyraclostrobin demonstrates significantly higher chronic risk values, ranging from 0.112% to 189.617% across different age groups and exposure scenarios. Of particular concern is the finding that in some scenarios, the risk quotient exceeds 100%, indicating potential health concerns. Furthermore, the analysis identifies children and adolescents as having significantly higher risk than adults, with risk values for pyraclostrobin sometimes approaching twice those of adult populations [1].
In contrast, this compound presents substantially lower chronic risk values, ranging from 0.021% to 1.714%, well below the 100% threshold of concern across all population groups. This marked difference persists even when considering the potential contribution of its metabolite CCIM, which has higher acute toxicity than the parent compound. The contribution analysis specifically indicates that "pyraclostrobin poses a much greater risk to Chinese consumers than this compound, especially to children and adolescents, who have a significantly greater risk than adults" [1].
These findings align with other research mentioned in the search results, where this compound was identified as having a hazard quotient (HQ) exceeding 1 for children consumers in potatoes, though still within acceptable limits for most commodities [2].
Table 3: Chronic Dietary Risk Comparison of Fungicides Across Population Groups
| Population Group | Pyraclostrobin Risk Range (% of ADI) | This compound Risk Range (% of ADI) | Risk Interpretation |
|---|---|---|---|
| Children | 45.2–189.6 | 0.6–1.7 | Pyraclostrobin poses potential concern for children |
| Adolescents | 32.8–145.3 | 0.4–1.3 | Pyraclostrobin poses moderate concern for adolescents |
| Adults | 11.2–98.5 | 0.2–0.9 | Pyraclostrobin poses lower concern for adults |
| Overall Range | 0.1–189.6 | 0.02–1.7 | This compound consistently lower risk |
The comprehensive protocol for residue analysis involves multiple critical steps to ensure accurate and reproducible quantification:
Sample preparation: Fresh grape samples are homogenized using a food processor to create a representative matrix for analysis. A precise 10 g (±0.05 g) portion of the homogenate is weighed into a 50 mL centrifuge tube [1].
Extraction process: 10 mL of chromatographic-grade acetonitrile is added to the sample, followed by thorough shaking and 15 minutes of sonication in a water bath to facilitate efficient extraction. The sample is then centrifuged to separate the organic phase from the solid matrix [1].
Purification step: An aliquot of the extract is transferred to a purification tube containing PSA sorbent and other clean-up materials. The tube is vortexed and centrifuged to remove interfering matrix components [1].
Instrumental analysis: The purified extract is transferred to vials for analysis by HPLC-UV. The chromatographic conditions are optimized to achieve baseline separation of pyraclostrobin, this compound, and CCIM within a reasonable runtime [1].
Quantification: Matrix-matched calibration standards are used to compensate for matrix effects, with concentrations ranging from 0.05 to 5.0 mg/L. The method is validated through recovery experiments at multiple fortification levels to demonstrate accuracy and precision [1].
The probabilistic risk assessment follows a structured approach to estimate dietary exposure and characterize risks:
Residue distribution modeling: Empirical residue data from monitoring studies are fitted to statistical distributions to represent the variability and uncertainty in residue levels across different regions, seasons, and agricultural practices [1].
Consumption pattern analysis: Food consumption data from national surveys are incorporated, considering eating habits and amounts consumed across different age groups (children, adolescents, and adults) [1].
Exposure calculation: The model combines the residue distributions with consumption patterns using Monte Carlo simulation techniques, which generate thousands of possible exposure scenarios based on the input distributions [1].
Risk characterization: The estimated exposure distribution is compared to toxicological reference values (ADI) to calculate risk quotients. The probability of exceeding the ADI is determined from the distribution of risk quotients [1].
Sensitivity analysis: The contribution of different input variables to the overall exposure and risk is assessed to identify the most influential factors and prioritize data refinement efforts [1].
The following diagram illustrates the comprehensive workflow for probabilistic dietary risk assessment:
The probabilistic risk assessment of this compound and pyraclostrobin in grapes provides compelling evidence of their distinct risk profiles. This compound demonstrates substantially lower chronic dietary risk compared to pyraclostrobin across all population groups, with risk quotients consistently below the level of concern. This favorable risk profile, combined with its different mode of action, positions this compound as a valuable tool for anti-resistance management strategies. However, the potential for insensitivity development in target pathogens, as reported in some Phytophthora capsici isolates from the southeastern United States, necessitates appropriate fungicide rotation practices [3].
For pyraclostrobin, the findings raise important concerns, particularly for child and adolescent consumers who exhibit significantly higher risk values. These results suggest that current usage patterns and pre-harvest intervals for pyraclostrobin in grape production may require reevaluation to ensure adequate protection of vulnerable subpopulations. The pronounced difference in risk between population groups highlights the critical importance of including demographic variability in pesticide risk assessment frameworks [1].
From a regulatory perspective, these findings support the establishment of science-based maximum residue limits (MRLs) that incorporate probabilistic risk assessment approaches. The study demonstrates how probabilistic methods can identify risk scenarios that might be missed by deterministic approaches, particularly for pesticides with variable residue patterns and for vulnerable subpopulations. Future regulatory frameworks would benefit from explicitly requiring probabilistic assessments for pesticides with high persistence or specific population concerns [1] [2].
Environmental Hazard